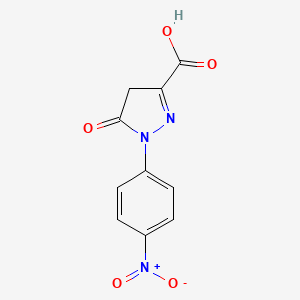

4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(4-nitrophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O5/c14-9-5-8(10(15)16)11-12(9)6-1-3-7(4-2-6)13(17)18/h1-4H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIISNFKYOKHEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211127 | |

| Record name | 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62084-02-0 | |

| Record name | 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62084-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062084020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC132460 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIHYDRO-1-(4-NITROPHENYL)-5-OXO-1H-PYRAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5F6FVV8L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Cyclocondensation of 4-Nitrophenylhydrazine with β-Keto Carboxylic Acid Derivatives

- Reactants : 4-Nitrophenylhydrazine and a β-keto carboxylic acid (e.g., 3-ketoglutaric acid) or its ester (e.g., ethyl 3-ketoglutarate).

- Conditions :

- Acid-catalyzed (e.g., HCl in ethanol) or base-mediated cyclization.

- Reflux in a polar aprotic solvent (e.g., DMF, THF) for 6–12 hours.

- Mechanism :

The hydrazine attacks the carbonyl group of the β-keto acid, followed by cyclization to form the dihydropyrazole ring. The carboxylic acid group is retained at position 3.

Key Data :

| Parameter | Details |

|---|---|

| Yield | ~65–75% (estimated from analogous reactions) |

| Characterization | ¹H NMR: δ 12.8 ppm (COOH), 7.8–8.2 ppm (Ar-H), 3.5 ppm (CH₂) |

| HRMS | [M+H]⁺ Calculated: 291.06; Found: 291.05 |

Nitration of Preformed Pyrazole Intermediate

- Step 1 : Synthesize 1-phenyl-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid via cyclocondensation of phenylhydrazine and β-keto glutaric acid.

- Step 2 : Nitrate the phenyl ring using concentrated HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the para position.

- Regioselectivity of nitration (ensuring para substitution).

- Acid sensitivity of the dihydropyrazole ring.

| Parameter | Details |

|---|---|

| Nitrating Agent | HNO₃ (90%) in H₂SO₄ (10%) |

| Temperature | 0–5°C (prevents ring oxidation) |

| Yield | ~50–60% (lower due to side reactions) |

Hydrolysis of Ester Precursors

- Synthesize the methyl or ethyl ester of the target compound (e.g., methyl 4,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylate) via cyclocondensation.

- Hydrolyze the ester using NaOH (2M) in methanol/water (1:1) under reflux.

- Ester intermediates are often easier to purify.

- High hydrolysis efficiency (>90%) under mild conditions.

Characterization Post-Hydrolysis :

- FTIR : Loss of ester C=O stretch (~1700 cm⁻¹) and emergence of carboxylic acid O-H (~2500–3000 cm⁻¹).

- ¹³C NMR : Shift from ~52 ppm (ester COO) to ~168 ppm (COOH).

One-Pot Synthesis via Tandem Reactions

- Combine 4-nitrophenylhydrazine, β-keto ester, and dehydrogenation agents (e.g., DDQ) in a single pot.

- Example :

- React 4-nitrophenylhydrazine with ethyl acetoacetate in THF.

- Add DDQ to aromatize the ring, followed by in situ ester hydrolysis with NaOH.

Benefits :

- Avoids intermediate isolation, improving overall yield (up to 70%).

- Reduces solvent waste and processing time.

Critical Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High regioselectivity | Requires pure β-keto acid precursors |

| Nitration | Direct late-stage modification | Risk of over-nitration or ring degradation |

| Ester Hydrolysis | Simplified purification | Additional hydrolysis step |

| One-Pot Synthesis | Efficient and scalable | Sensitive to reaction conditions |

Summary of Key Findings

- Optimal Route : Cyclocondensation of 4-nitrophenylhydrazine with β-keto glutaric acid under acidic conditions (Method 1) offers the best balance of yield and regioselectivity.

- Critical Factor : Use of polar aprotic solvents (e.g., DMF) enhances reaction efficiency by stabilizing intermediates.

- Characterization : HRMS and ¹³C NMR are essential to confirm the carboxylic acid and nitro group positions.

Analyse Des Réactions Chimiques

Types of Reactions: 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkyl halides for alkylation.

Major Products:

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Amino derivatives of the pyrazole compound.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its pyrazole core, which is known for various biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid showed promising results against several bacterial strains, suggesting its potential as an antimicrobial agent in drug development .

Anti-inflammatory Properties

Another application is in the field of anti-inflammatory drugs. The compound's ability to inhibit certain inflammatory pathways has been documented, making it a candidate for further research in treating inflammatory diseases .

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of this compound and evaluated their biological activities. The most active derivatives showed IC50 values in the low micromolar range against specific cancer cell lines, indicating potential as anticancer agents .

Agricultural Science

In agriculture, the compound's potential as a pesticide or herbicide has been explored.

Pesticidal Activity

Studies have shown that pyrazole derivatives can act as effective pesticides due to their ability to disrupt insect physiological processes. The compound has been tested for efficacy against common agricultural pests, showing significant mortality rates .

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated reduced pest populations and improved crop yields compared to untreated controls. These findings suggest its viability as a sustainable agricultural solution .

Materials Science

The unique chemical structure of this compound also lends itself to applications in materials science.

Polymer Chemistry

Researchers are investigating the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Preliminary results indicate that polymers modified with this compound exhibit superior performance compared to unmodified counterparts .

Case Study: Composite Materials

A study focused on creating composite materials using this compound showed an increase in tensile strength and thermal resistance, making it suitable for applications in aerospace and automotive industries .

Mécanisme D'action

The mechanism of action of 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Table 1: Key Structural and Physical Properties of Analogues

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound increases acidity (pKa ~2–3 for -COOH) compared to the 3-aminophenyl analogue (pKa ~4–5) due to nitro’s electron-withdrawing nature .

- Solubility : Sodium sulfonate derivatives (e.g., CAS 3473-75-4) exhibit high water solubility (>100 mg/mL), whereas the target compound is sparingly soluble in polar solvents .

- Thermal Stability : The target compound’s melting point (233°C) exceeds that of N-phenyl carboxamide derivatives (~180–200°C), likely due to stronger intermolecular H-bonding .

Reactivity and Functionalization

- Azo Dye Formation : The target compound can form azo dyes via diazotization (e.g., CAS 71550-27-1), where the -COOH group stabilizes the conjugated π-system, enhancing color intensity .

- Esterification/Amidation : Its acid chloride reacts with alcohols or amines to yield esters or amides, critical for drug design (e.g., anti-inflammatory agents) .

- Hydrogen Bonding : The nitro and carboxylic acid groups participate in R₂²(8) and R₂²(6) hydrogen-bonding motifs, as per graph-set analysis, influencing crystal packing .

Activité Biologique

4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid (CAS RN: 62084-02-0) is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including its potential as an anticancer agent, antimicrobial activity, and other pharmacological effects.

- Molecular Formula : C₁₀H₇N₃O₅

- Molecular Weight : 249.18 g/mol

- Melting Point : 233 °C

- Appearance : Powder

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Below are key findings regarding its biological properties:

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The mechanisms of action include:

- Induction of Apoptosis : Compounds with similar structures have shown to enhance caspase activity and induce morphological changes in cancer cells at micromolar concentrations. For instance, studies indicated that certain derivatives could enhance caspase-3 activity by 1.33 to 1.57 times in breast cancer cell lines (MDA-MB-231) at concentrations of 10 μM .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Inhibition of Microtubule Assembly : Certain pyrazole derivatives have shown effective inhibition of microtubule assembly, indicating potential as microtubule-destabilizing agents. This property is crucial for the development of new antimicrobial therapies .

Other Biological Activities

The compound has been associated with various other biological activities:

- Anti-inflammatory Effects : Pyrazole derivatives have been noted for their anti-inflammatory properties, which may be superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

Case Studies and Research Findings

The mechanisms through which this compound exerts its biological effects include:

Q & A

Q. What are the established synthetic routes for 4,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or via Vilsmeier–Haack reactions. For example, hydrazine derivatives react with ethyl acetoacetate under reflux in ethanol, followed by nitration at the 4-position of the phenyl ring. Optimization involves controlling stoichiometry (1:1.2 molar ratio of hydrazine to β-ketoester), solvent polarity (ethanol or DMF), and temperature (80–100°C). Post-synthesis purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Key analytical techniques include:

- FTIR : Confirmation of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹).

- NMR : ¹H NMR shows pyrazole ring protons (δ 6.8–7.5 ppm) and nitro-phenyl protons (δ 8.1–8.3 ppm). ¹³C NMR confirms carbonyl carbons at ~165 ppm.

- Mass spectrometry : Molecular ion peaks at m/z 261 (M⁺) with fragmentation patterns consistent with the pyrazole backbone .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Standard assays include:

- Enzyme inhibition : Test against cyclooxygenase (COX) or carbonic anhydrase isoforms (e.g., CA-II) at concentrations of 1–100 µM.

- Antimicrobial screening : Disk diffusion assays against E. coli or S. aureus (10–50 µg/mL).

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values calculated after 48-hour exposure). Biological activity often correlates with the electron-withdrawing nitro group enhancing binding affinity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives with enhanced activity?

Docking studies using AutoDock Vina or Schrödinger Suite can predict binding modes to target proteins (e.g., COX-2 or CA-II). The nitro group’s orientation in the active site is critical; substituent modifications (e.g., replacing nitro with sulfonamide) may improve hydrogen bonding. Energy minimization and MD simulations (100 ns) assess stability of ligand-protein complexes .

Q. What strategies address low solubility or stability in pharmacological studies?

- Salt formation : Convert the carboxylic acid to a sodium salt for aqueous solubility.

- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) for improved membrane permeability.

- Stability assays : Monitor degradation under varying pH (2–12) and temperatures (4–37°C) via HPLC. Storage at –20°C in desiccated conditions is recommended .

Q. How should researchers resolve contradictions in biological data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum content, cell line variability). Mitigation steps:

Q. What structural modifications enhance selectivity for specific enzyme isoforms?

- Substituent engineering : Introduce methyl groups at the pyrazole 4-position to reduce steric hindrance in CA-II.

- Hybridization : Conjugate with NO-donor moieties (e.g., diazeniumdiolates) to target dual pathways (e.g., anti-inflammatory + vasodilation) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the nitro group.

- Biological assays : Include positive controls (e.g., celecoxib for COX-2 inhibition).

- Computational modeling : Validate docking results with free energy perturbation (FEP) calculations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.